Cas no 1261902-90-2 (4-(3-Carboxy-4-chlorophenyl)-2-formylphenol)
4-(3-Carboxy-4-chlorophenyl)-2-formylphenol Chemical and Physical Properties
Names and Identifiers
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- MFCD18314855
- 4-Chloro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
- 4-(3-Carboxy-4-chlorophenyl)-2-formylphenol, 95%
- 1261902-90-2
- 4-(3-CARBOXY-4-CHLOROPHENYL)-2-FORMYLPHENOL
- DTXSID10685327
- SCHEMBL2557037
- 4-(3-Carboxy-4-chlorophenyl)-2-formylphenol
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- MDL: MFCD18314855
- Inchi: 1S/C14H9ClO4/c15-12-3-1-9(6-11(12)14(18)19)8-2-4-13(17)10(5-8)7-16/h1-7,17H,(H,18,19)
- InChI Key: WODDIPTUHWOIST-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1C(=O)O)C1C=CC(=C(C=O)C=1)O
Computed Properties
- Exact Mass: 276.0189365Da
- Monoisotopic Mass: 276.0189365Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 346
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 74.6Ų
4-(3-Carboxy-4-chlorophenyl)-2-formylphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB321025-5 g |
4-(3-Carboxy-4-chlorophenyl)-2-formylphenol, 95%; . |
1261902-90-2 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB321025-5g |
4-(3-Carboxy-4-chlorophenyl)-2-formylphenol, 95%; . |
1261902-90-2 | 95% | 5g |
€1159.00 | 2025-03-19 |
4-(3-Carboxy-4-chlorophenyl)-2-formylphenol Suppliers
4-(3-Carboxy-4-chlorophenyl)-2-formylphenol Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on 4-(3-Carboxy-4-chlorophenyl)-2-formylphenol
Professional Introduction to Compound with CAS No. 1261902-90-2 and Product Name: 4-(3-Carboxy-4-chlorophenyl)-2-formylphenol
The compound with the CAS number 1261902-90-2 and the product name 4-(3-Carboxy-4-chlorophenyl)-2-formylphenol represents a significant area of interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural features, has garnered attention due to its potential applications in drug discovery and medicinal chemistry. The presence of both a carboxylic acid group and a formyl group in its molecular framework makes it a versatile intermediate for the synthesis of more complex pharmacophores.
In recent years, the development of novel heterocyclic compounds has been a focal point in medicinal chemistry, particularly in the search for new therapeutic agents. The 4-(3-Carboxy-4-chlorophenyl)-2-formylphenol structure is an example of a compound that incorporates elements conducive to biological activity. The chloro substituent at the para position relative to the carboxylic acid group enhances electrophilicity, making it a potential candidate for further functionalization. This property is particularly valuable in designing molecules that can interact with biological targets through hydrogen bonding or other non-covalent interactions.
The formyl group (CHO) in the molecule serves as a reactive handle for further derivatization. It can be converted into various functional groups such as alcohols, amides, or esters, which are common motifs in drug molecules. This reactivity allows chemists to explore a wide range of structural modifications, enabling the optimization of pharmacokinetic and pharmacodynamic properties. The 4-(3-Carboxy-4-chlorophenyl)-2-formylphenol scaffold thus provides a flexible platform for designing molecules with tailored biological activities.
Recent advancements in computational chemistry have also highlighted the importance of virtual screening in identifying promising candidates for further experimental validation. The structural features of 4-(3-Carboxy-4-chlorophenyl)-2-formylphenol, including its aromaticity and the presence of multiple functional groups, make it an attractive target for computational modeling. Such studies can predict potential binding modes and interactions with biological targets, thereby accelerating the drug discovery process.
In addition to its synthetic utility, this compound has shown promise in preliminary biological assays. For instance, derivatives of phenols with similar structural motifs have been investigated for their antimicrobial and anti-inflammatory properties. The carboxylic acid group can participate in salt formation, enhancing solubility and bioavailability, while the formyl group can engage in redox reactions relevant to cellular processes. These properties make 4-(3-Carboxy-4-chlorophenyl)-2-formylphenol a candidate for further exploration in therapeutic contexts.
The role of natural product-inspired scaffolds in drug discovery cannot be overstated. Many successful drugs have been derived from natural products, which often exhibit complex structures with multiple functional groups arranged in specific spatial orientations. The 4-(3-Carboxy-4-chlorophenyl)-2-formylphenol structure shares some similarities with certain natural product derivatives, particularly those containing phenolic moieties. By leveraging such structures as starting points, chemists can develop novel compounds with improved efficacy and reduced toxicity.
Furthermore, green chemistry principles have become increasingly important in pharmaceutical synthesis. The development of methodologies that minimize waste and hazardous byproducts is crucial for sustainable drug production. The synthesis of 4-(3-Carboxy-4-chlorophenyl)-2-formylphenol offers an opportunity to apply these principles. For example, catalytic approaches can be employed to achieve selective transformations without generating excessive waste.
The future direction of research on this compound may involve exploring its potential as an intermediate for more complex drug candidates. By integrating machine learning models that predict biological activity based on structural features, researchers can prioritize synthetic routes that yield compounds with desired properties. This interdisciplinary approach combines experimental chemistry with computational modeling to streamline the drug discovery process.
In conclusion, 4-(3-Carboxy-4-chlorophenyl)-2-formylphenol, identified by CAS number 1261902-90-2, represents a promising candidate for further investigation in pharmaceutical chemistry. Its unique structural features and reactivity make it a valuable intermediate for synthesizing novel therapeutic agents. As research continues to evolve, this compound will likely play an important role in the development of new drugs targeting various diseases.
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